molecular formula C9H21NO4 B6602727 N-[2-(2-Methoxyethoxy)ethyl]diethanolamine CAS No. 79402-98-5

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine

Cat. No.: B6602727
CAS No.: 79402-98-5
M. Wt: 207.27 g/mol
InChI Key: PKPHMLXWPVPIOP-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is an organic compound with the molecular formula C9H21NO4. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine can be synthesized through the reaction of diethanolamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted amines or ethers.

Scientific Research Applications

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is widely used in scientific research due to its ability to act as a surfactant, emulsifier, and stabilizer. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.

    Biology: Employed in the formulation of buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.

    Industry: Utilized in the production of cosmetics, personal care products, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyethoxy)ethyl]diethanolamine involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. It can form complexes with metal ions, enhancing their solubility and stability. Additionally, its amphiphilic nature allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine (MDEA): Similar in structure but with a methyl group instead of the 2-(2-methoxyethoxy)ethyl group.

    Diethanolamine (DEA): Lacks the 2-(2-methoxyethoxy)ethyl group, making it less hydrophilic.

    Triethanolamine (TEA): Contains three ethanolamine groups, making it more hydrophilic and less suitable for certain applications.

Uniqueness

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is unique due to its balanced hydrophilic-lipophilic properties, making it an excellent surfactant and emulsifier. Its ability to form stable complexes with metal ions and its compatibility with various organic and aqueous systems further enhance its versatility in research and industrial applications.

Properties

IUPAC Name

2-[2-hydroxyethyl-[2-(2-methoxyethoxy)ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-13-8-9-14-7-4-10(2-5-11)3-6-12/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHMLXWPVPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545552
Record name 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79402-98-5
Record name 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described above for N-allyldiethanolamine in Example 1 except that 2-methoxyethoxyethyl tosylate was used (0.55 mol, 150.9 g) in a 0.5 mol preparation. The pure diol whose formula is shown below was obtained (49.8 g, 48%) on fractional distillation at 129°-131° C. (0.04 mm):
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